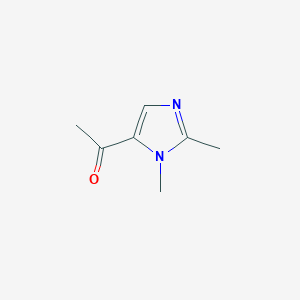
2-Biphenylacetonitril
Übersicht
Beschreibung
2-Biphenylacetonitrile is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Biphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Biphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Biphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Biphenylacetonitril: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird zur Synthese verschiedener Biphenylverbindungen verwendet, die für die Entwicklung von Arzneimitteln und Agrochemikalien von entscheidender Bedeutung sind. Die Nitrilgruppe in this compound kann verschiedene Reaktionen eingehen, wie z. B. Hydrolyse zu Carbonsäuren, Reduktion zu primären Aminen oder Umwandlung in Heterocyclen, wodurch seine Verwendbarkeit bei der Herstellung komplexer organischer Moleküle erweitert wird .
Elektrochemische Umwandlungen
Aufgrund seiner strukturellen Eigenschaften ist this compound an elektrochemischen Umwandlungen beteiligt. Es kann als Vorläufer für stickstoffhaltige Verbindungen in elektrochemischen Zellen dienen. Diese Anwendung ist besonders wichtig für die Synthese von nitrilhaltigen Verbindungen, die zahlreiche industrielle und Forschungsanwendungen haben .
Katalyse
In katalytischen Prozessen kann this compound verwendet werden, um die Bildung von Kohlenstoff-Heteroatom-Bindungen zu erleichtern. Dies ist essenziell bei der Herstellung von Polymeren und Materialien mit spezifischen funktionellen Gruppen, die für Anwendungen in der Materialwissenschaft von Bedeutung sind .
Proteomforschung
This compound findet seine Anwendung in der Proteomik, wo es als biochemisches Werkzeug verwendet wird. Es kann Teil von Assays und experimentellen Aufbauten sein, die Protein-Interaktionen, -Modifikationen und -Funktionen untersuchen, was für das Verständnis biologischer Prozesse und Krankheitsmechanismen von grundlegender Bedeutung ist .
Arzneimittelentwicklung
Die Verbindung ist auch in der pharmazeutischen Industrie von Bedeutung. Sie dient als Baustein für die Synthese von pharmazeutischen Wirkstoffen (APIs). Seine Biphenylstruktur ist ein häufiges Motiv in Medikamenten, die eine große Bandbreite von Krankheiten bekämpfen, was es zu einem unverzichtbaren Bestandteil in der Arzneimittelentwicklung und -forschung macht .
Materialwissenschaft
In der Materialwissenschaft wird this compound zur Synthese von organischen elektronischen Materialien verwendet. Seine Fähigkeit, stabile pi-konjugierte Systeme zu bilden, macht es für die Herstellung von organischen Halbleitern geeignet, die bei der Herstellung von OLEDs und anderen elektronischen Geräten eingesetzt werden.
Eigenschaften
IUPAC Name |
2-(2-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYPDPJNPRIPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319003 | |
| Record name | 2-Biphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-10-2 | |
| Record name | 19853-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19853-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)


